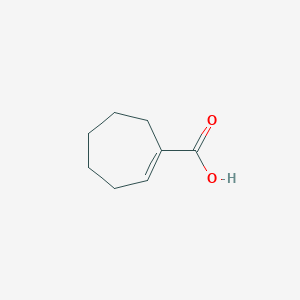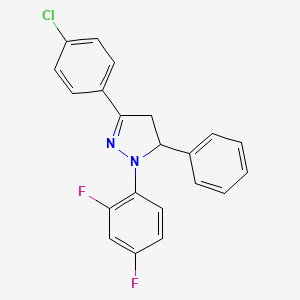
(3-Amino-4-((4-chlorophenyl)sulfonyl)-5-((3,4-dimethylphenyl)amino)thiophen-2-yl)(4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that appears to be designed for biological activity, given the presence of multiple aromatic systems and potential pharmacophores. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, properties, and potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acylation, Grignard reactions, demethylation, and etherification. For instance, the synthesis of a dihydronaphthalene derivative as described in the first paper involves acylation of a beta-tetralone, followed by a Grignard reaction and subsequent modifications to introduce various functional groups . This suggests that the synthesis of the compound may also involve similar strategies, such as the use of Grignard reagents and selective functional group transformations.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as FTIR, NMR, and mass spectrometry . Density functional theory (DFT) calculations, including B3LYP-6-311+G (d, p) optimization, have been employed to predict the stability and electronic properties of the molecules . These techniques and calculations are likely applicable to the compound , providing insights into its molecular conformation and electronic structure.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds indicate a high level of synthetic complexity. The reactions are designed to introduce specific functional groups that may confer biological activity, such as antiestrogenic effects . The compound , with its sulfonyl and amino groups, may undergo similar reactions during its synthesis, and these groups could be key to its biological function.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related studies. For example, the antiestrogenic activity of a compound was demonstrated through in vivo studies in rats and mice, and its binding affinity to estrogen receptors was quantified using in vitro techniques . The compound's pharmacokinetic behavior and potential antiviral activity have been explored through molecular docking studies . These analyses suggest that the compound may also exhibit specific biological activities and interactions with biological targets.
科学的研究の応用
Synthesis and Reactivity
Compounds with complex structures including chlorophenyl, dimethylphenyl, methoxyphenyl, and thiophene units have been the subject of research in synthetic chemistry. For instance, the synthesis of benzo[b]thiophene derivatives and their reactivity towards sulfur- and oxygen-containing nucleophiles under various conditions has been explored. These studies provide valuable insights into the methods for functionalizing thiophene derivatives, which is crucial for developing new materials and molecules with tailored properties (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
Antiviral and Antiestrogenic Activities
Research on compounds containing methoxyphenyl and thiophene units has also explored their potential biological activities. For instance, studies have been conducted on the synthesis of thiophene sulfonamides and their antiviral activities against specific viruses. These findings highlight the potential of such compounds in therapeutic applications, demonstrating the importance of structural modifications in enhancing biological efficacy (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Environmental Applications
Moreover, the applications of chemical compounds in environmental protection and remediation have been a significant area of research. For example, tertiary amine-functionalized adsorption resins have been developed for the removal of pollutants from water. These studies not only contribute to environmental sustainability but also underscore the versatility of chemical compounds in addressing ecological challenges (Zhou, Yang, Li, Yang, Yang, Yang, Tian, Zhang, & Tao, 2018).
Material Science Applications
In material science, the synthesis and characterization of polymers incorporating specific functional groups like sulfone and quaternary ammonium have been explored for applications such as anion exchange membranes. These developments are crucial for advancing technologies in energy storage and conversion, demonstrating the compound's potential in high-performance material applications (Shi, Chen, Zhang, Weng, Chen, & An, 2017).
特性
IUPAC Name |
[3-amino-4-(4-chlorophenyl)sulfonyl-5-(3,4-dimethylanilino)thiophen-2-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4S2/c1-15-4-9-19(14-16(15)2)29-26-25(35(31,32)21-12-7-18(27)8-13-21)22(28)24(34-26)23(30)17-5-10-20(33-3)11-6-17/h4-14,29H,28H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBNTUDTVNEWGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)OC)N)S(=O)(=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-4-((4-chlorophenyl)sulfonyl)-5-((3,4-dimethylphenyl)amino)thiophen-2-yl)(4-methoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2518752.png)
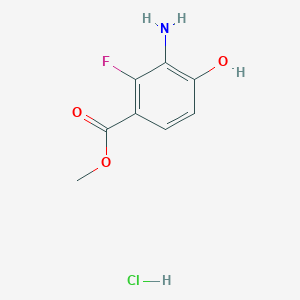
![7-Diethylamino-3-[5-(4-nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-chromen-2-one](/img/structure/B2518756.png)
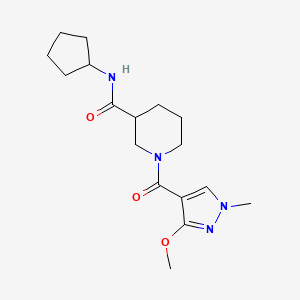
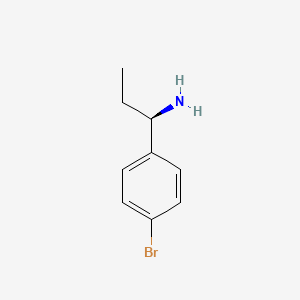
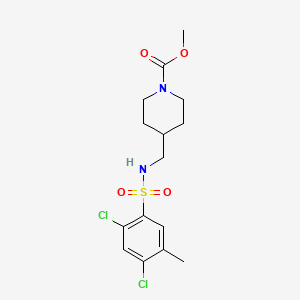


![N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2518766.png)

![2-Chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]acetamide](/img/structure/B2518769.png)

